Methyl 5-bromo-4-methoxynicotinate
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Overview
Description
Methyl 5-bromo-4-methoxynicotinate is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of nicotinic acid and features a bromine atom at the 5-position and a methoxy group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4-methoxynicotinate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methoxynicotinate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxynicotinate is coupled with a brominated reagent in the presence of a palladium catalyst and a base like potassium carbonate. This reaction is performed under inert conditions, typically in a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and safety of the bromination reaction. Additionally, the Suzuki-Miyaura coupling method can be scaled up for industrial production, utilizing automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-methoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst, or sodium borohydride in methanol.
Major Products
Substitution: Formation of methyl 5-amino-4-methoxynicotinate or methyl 5-thio-4-methoxynicotinate.
Oxidation: Formation of methyl 5-bromo-4-formylnicotinate or methyl 5-bromo-4-carboxynicotinate.
Reduction: Formation of methyl 5-bromo-4-aminonicotinate.
Scientific Research Applications
Methyl 5-bromo-4-methoxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-methoxynicotinate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine and methoxy groups play crucial roles in enhancing the compound’s binding affinity and specificity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Methyl 5-bromo-4-methoxynicotinate can be compared with other similar compounds such as:
Methyl 5-bromo-2-methoxynicotinate: Differing in the position of the methoxy group, which can affect its reactivity and binding properties.
Methyl 5-bromo-3-methoxynicotinate: Another positional isomer with distinct chemical behavior.
Methyl 5-chloro-4-methoxynicotinate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 5-bromo-4-methoxypyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-5(8(11)13-2)3-10-4-6(7)9/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLPMWXKWRGQLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1C(=O)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856695 |
Source
|
Record name | Methyl 5-bromo-4-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256813-81-6 |
Source
|
Record name | Methyl 5-bromo-4-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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